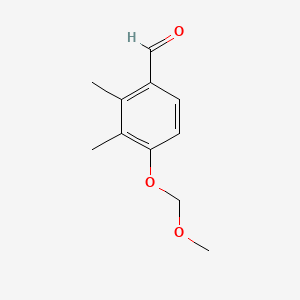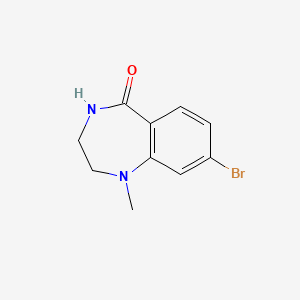
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine class, which are known for their sedative, anxiolytic, and muscle relaxant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves multiple steps, starting with the bromination of a suitable precursor. One common method includes the reaction of 1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one with bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is studied for its potential effects on various biological pathways. It has been investigated for its role in modulating neurotransmitter systems.
Medicine: Medically, this compound has shown promise in the development of new therapeutic agents
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure allows for the creation of novel compounds with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism by which 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, it produces a calming effect on the nervous system. The molecular targets include GABA_A receptors, and the pathways involved are those related to neurotransmission and neuronal excitability.
Comparaison Avec Des Composés Similaires
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness: 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one stands out due to its specific structural features, such as the presence of the bromine atom at the 8-position, which influences its reactivity and biological activity. This uniqueness allows it to be used in specialized applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
8-bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C10H11BrN2O/c1-13-5-4-12-10(14)8-3-2-7(11)6-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14) |
Clé InChI |
VQJZJTVHUGOOFZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC(=O)C2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)
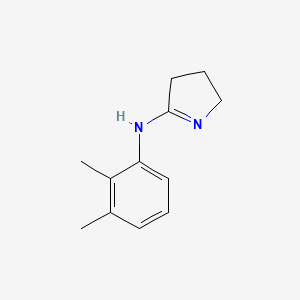

![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

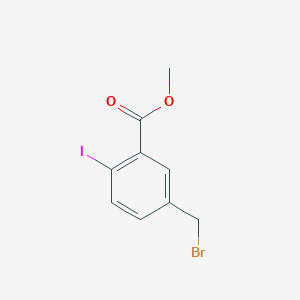

![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
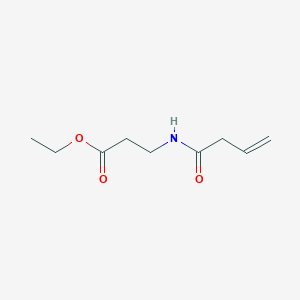

![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
